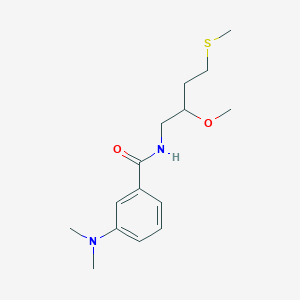
3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide, also known as DMAMCL, is a chemical compound that has gained attention for its potential application in scientific research. DMAMCL belongs to the class of benzamide compounds and has been synthesized through various methods. In
作用機序
3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. It binds to a specific site on the receptor, which enhances the receptor's activity. The enhanced activity of the receptor results in increased neurotransmitter release, which can improve cognitive function, learning, and memory.
Biochemical and Physiological Effects:
3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has been shown to enhance cognitive function, learning, and memory in animal models. It has also been found to increase the release of neurotransmitters, including acetylcholine, glutamate, and dopamine. 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has been shown to have a favorable safety profile and does not produce significant side effects.
実験室実験の利点と制限
3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has several advantages for lab experiments. It is a highly selective modulator of the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the receptor's function. 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has also been shown to have a favorable safety profile, which makes it suitable for use in animal models. However, 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has some limitations. It is a relatively new compound, and its long-term effects are not well understood. Further research is needed to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for research on 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide. One area of interest is the potential use of 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide in the treatment of cognitive disorders, such as Alzheimer's disease. 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide may also have potential applications in the treatment of other neurological disorders, such as schizophrenia and depression. Further research is needed to determine the efficacy of 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide in these conditions. Another area of interest is the development of more selective and potent modulators of the α7 nicotinic acetylcholine receptor, which could lead to the development of new therapies for cognitive disorders.
合成法
3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide can be synthesized through various methods, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-methoxy-4-methylthiobutylamine in the presence of triethylamine. The reaction results in the formation of 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide, which can be purified through column chromatography. Another method involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-methoxy-4-methylthiobutylamine in the presence of N,N-dimethylformamide and triethylamine.
科学的研究の応用
3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function, learning, and memory. 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has also been shown to enhance the activity of the receptor in the hippocampus, a brain region that is critical for learning and memory.
特性
IUPAC Name |
3-(dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-17(2)13-7-5-6-12(10-13)15(18)16-11-14(19-3)8-9-20-4/h5-7,10,14H,8-9,11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVUWUNQZPDTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469374.png)
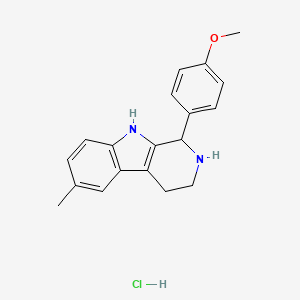

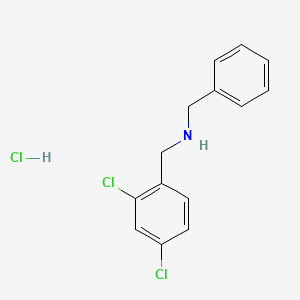
![3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2469380.png)
![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2469381.png)
![3-ethyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469382.png)
![6-methyl-2-[3-(2-methylphenoxy)propylsulfanyl]-1H-benzimidazole](/img/structure/B2469384.png)
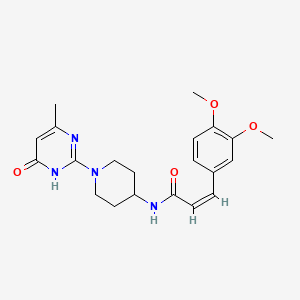

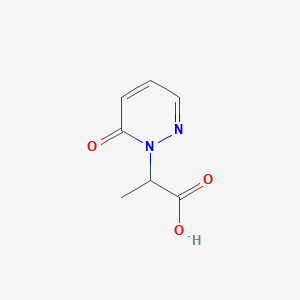
![1-[(4-Chlorophenyl)sulfonyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B2469394.png)
![1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2469395.png)
![2-[(E)-3-(2-nitrophenyl)-2-propenylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2469396.png)